3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine is a complex organic compound characterized by its bicyclic structure, which includes a cyclopropyl group and an amine functional group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and as a biochemical probe. The molecular formula for this compound is CHN, with a molecular weight of 166.26 g/mol.
The compound can be synthesized through various methods, typically involving the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for this and related compounds.
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine belongs to the class of bicyclic amines and is classified under azabicyclic compounds. Its unique structure allows it to interact with biological systems, making it a candidate for further pharmacological studies.
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine can be achieved through several synthetic routes:
The synthesis often involves careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yields and selectivity . Specific details about reagents used and stepwise procedures are usually proprietary or detailed in specialized literature.
The molecular structure of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine is defined by its bicyclic framework, which includes:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine |
| InChI | InChI=1S/C10H18N2/c11-10-7-1-2-8(10)6-12(5-7)9-3-4-9/h7-10H,1-6,11H2 |
| InChI Key | OCUIGPZGSQTPHR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2CC3CCC(C2)C3N |
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as solvent type and temperature are crucial for optimizing yields.
The mechanism of action for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine primarily involves its interaction with specific biological targets, such as enzymes or receptors within cellular pathways:
Data on its specific interactions and efficacy in biological systems are essential for understanding its pharmacological potential .
The physical properties of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine include:
Key chemical properties include:
Relevant data from analyses such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry provide insights into structural integrity during synthesis and storage conditions.
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine has several applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8